4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl
Description
Significance of Nitrogen-Containing Fused Heterocycles in Contemporary Chemical Science
Nitrogen-containing fused heterocycles represent a cornerstone of modern chemical science, with their structural motifs appearing in a vast array of functional molecules. openmedicinalchemistryjournal.comnih.govencyclopedia.pub These compounds, characterized by ring systems containing at least one nitrogen atom fused with another ring, are of paramount importance in medicinal chemistry, materials science, and agrochemicals. openmedicinalchemistryjournal.commsesupplies.com Approximately 59% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle. msesupplies.comresearchgate.net Their prevalence stems from their structural diversity and their ability to engage in crucial intermolecular interactions, such as hydrogen bonding, with biological targets. nih.govnih.gov
In nature, these scaffolds form the basis of numerous essential biomolecules, including alkaloids, vitamins, and hormones. nih.govencyclopedia.pub This natural precedent has inspired chemists to utilize nitrogen heterocycles as "privileged scaffolds" in drug design, mimicking endogenous metabolites and natural products to achieve desired pharmacological effects. openmedicinalchemistryjournal.comnih.gov The presence and arrangement of nitrogen atoms within the fused ring system significantly influence the molecule's physical and chemical properties, including its basicity, polarity, and reactivity, allowing for fine-tuning of its biological activity. encyclopedia.pub Consequently, these compounds are integral to the development of novel therapeutics, including anticancer, antibacterial, and antiviral agents. nih.govencyclopedia.pub Beyond medicine, their applications extend to corrosion inhibitors, polymers, and dyes. openmedicinalchemistryjournal.commsesupplies.com
The Pyrazolo[1,5-A]pyridine (B1195680) System as a Pivotal Scaffold in Chemical Research
Among the diverse families of nitrogen-containing heterocycles, the pyrazolo[1,5-a]pyridine system is recognized as a particularly important scaffold in chemical research. nih.govnih.gov This fused, rigid, and planar N-heterocyclic system, which contains both a pyrazole (B372694) and a pyridine (B92270) ring, is considered a "privileged scaffold" for drug discovery and combinatorial library design. nih.gov Its great synthetic versatility allows for structural modifications across its periphery, enabling the creation of large libraries of derivatives for biological screening. nih.govebi.ac.uk
The pyrazolo[1,5-a]pyrimidine (B1248293) framework, a closely related system, is found in numerous bioactive compounds with properties such as selective protein inhibition and anticancer activity. nih.gov The inherent properties of the pyrazolo[1,5-a]pyridine core, combined with the potential for functionalization, have made it a target of significant research interest. mdpi.com In addition to medicinal applications, these scaffolds have attracted considerable attention in materials science due to their significant photophysical properties, making them candidates for use in fluorescent probes and organic light-emitting devices. nih.govnih.gov Research continues to focus on developing efficient and environmentally friendly synthetic pathways to access and functionalize this versatile core structure. nih.gov
Strategic Importance of Fluorination in Modulating Chemical and Interaction Profiles of Heterocyclic Systems
The introduction of fluorine atoms into heterocyclic compounds is a key strategy in modern medicinal chemistry to modulate their molecular properties and enhance their therapeutic potential. tandfonline.com The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can dramatically alter the biological and chemical profile of a parent molecule. tandfonline.comnumberanalytics.com It is estimated that 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com
Incorporating fluorine can significantly improve a drug's metabolic stability. tandfonline.comrsc.org The C-F bond is stronger than a carbon-hydrogen bond and is not typically found in nature, making it less susceptible to metabolic cleavage by enzymes and thereby increasing the drug's half-life. tandfonline.com Furthermore, fluorination can modulate the lipophilicity (the ability to dissolve in fats and lipids), which is a critical factor for a drug's absorption, distribution, and ability to cross cell membranes. numberanalytics.comrsc.org The introduction of fluorine can also alter the acidity or basicity of nearby functional groups and enhance the binding affinity of a molecule to its target protein. tandfonline.comresearchgate.net This strategic use of fluorine has led to the development of numerous successful drugs, demonstrating the power of fluorination to optimize the properties of heterocyclic scaffolds. tandfonline.comrsc.org
tandfonline.comtandfonline.comnumberanalytics.comrsc.orgresearchgate.net| Property Modified | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Metabolic Stability | Increases due to the high strength of the C-F bond, making it resistant to enzymatic cleavage. | |
| Lipophilicity & Bioavailability | Modulates lipophilicity, which can improve absorption and permeability across biological membranes. | |
| Binding Affinity | Can enhance interactions with target proteins through favorable electrostatic interactions. | |
| Acidity/Basicity (pKa) | Alters the pKa of nearby functional groups due to fluorine's strong electron-withdrawing nature. |
Overview of Research Trajectories for 4-Fluoropyrazolo[1,5-A]pyridin-3-amine HCl and its Analogs
Research into this compound is situated within the broader scientific effort to synthesize and characterize novel functionalized pyrazolo[1,5-a]pyridine derivatives for potential applications in medicinal chemistry and materials science. While direct public research on the hydrochloride salt of this specific amine is limited, studies on closely related analogs provide significant insight into its synthesis and properties.
The synthesis of substituted pyrazolo[1,5-a]pyridines often proceeds via a [3+2] annulation-aromatization reaction. doi.org For instance, the synthesis of the closely related analog, 4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile, has been achieved by reacting N-amino-3-fluoropyridinium salt with acrylonitrile. doi.org This suggests a probable synthetic route for 4-Fluoropyrazolo[1,5-a]pyridin-3-amine could involve a similar cyclization strategy followed by reduction or hydrolysis of a nitrile group or a related functional group transformation to yield the final amine.
The research trajectory for this class of compounds is heavily influenced by the biological activities reported for the parent scaffold. mdpi.com Analogs are frequently designed and synthesized to explore structure-activity relationships (SAR) for specific biological targets, such as protein kinases. acs.org The introduction of the fluorine atom at the 4-position and the amine group at the 3-position are strategic modifications intended to modulate the electronic properties and interaction potential of the molecule, with the goal of discovering new lead compounds for drug development.
| Property | This compound | 4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile (Analog) |
|---|---|---|
| Molecular Formula | C8H7FN4 · HCl | C8H4FN3doi.org |
| Molecular Weight | 214.63 g/mol | 161.14 g/mol doi.org |
| 1H NMR (600 MHz, CDCl3) | Data not publicly available | δ 8.42 (d, J = 6.9 Hz, 1H), 8.24 (s, 1H), 7.15 (t, J = 8.5 Hz, 1H), 6.98 (td, J = 7.4, 4.8 Hz, 1H) doi.org |
| 13C NMR (151 MHz, CDCl3) | Data not publicly available | δ 153.4 (d, J = 256.7 Hz), 145.8, 135.0 (d, J = 31.6 Hz), 126.4, 113.7 (d, J = 6.3 Hz), 113.0, 111.1 (d, J = 16.4 Hz), 81.7 doi.org |
| 19F NMR (376 MHz, CDCl3) | Data not publicly available | δ -123.07 – -123.10 (m) doi.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7ClFN3 |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-fluoropyrazolo[1,5-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6FN3.ClH/c8-5-2-1-3-11-7(5)6(9)4-10-11;/h1-4H,9H2;1H |
InChI Key |
DKVKBTCVAYPYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)F.Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Fluoropyrazolo 1,5 a Pyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
The ¹H NMR spectrum provides critical information about the number and environment of protons in a molecule. For the pyrazolo[1,5-a]pyridine (B1195680) core, protons appear as distinct signals in the aromatic region of the spectrum. chemicalbook.com In the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, which is structurally related, protons H-2, H-3, H-5, H-6, and H-7 show characteristic chemical shifts and coupling patterns that are essential for structural assignment. researchgate.netchemicalbook.com
In 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, the introduction of an amino group at the C-3 position and a fluorine atom at the C-4 position significantly influences the chemical shifts of the neighboring protons. The amino group (-NH₂) typically appears as a broad singlet, while the protons on the pyridine (B92270) and pyrazole (B372694) rings will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The proton at C-2 would be a singlet, while the protons at C-5, C-6, and C-7 would appear as doublets or triplets, with coupling constants characteristic of their relative positions on the pyridine ring. The exact chemical shifts would depend on the solvent used, with DMSO-d₆ and CDCl₃ being common choices. doi.orgnih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Parent Heterocyclic Systems.
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | Solvent | Reference |
|---|---|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 8.17 | 6.69 | 8.46 | 6.91 | 8.91 | CDCl₃ | researchgate.net |
| Pyrazolo[1,5-a]pyridine | - | - | - | - | - | - | chemicalbook.com |
Note: Data for the specific target compound is not publicly available. The table shows data for related parent structures to illustrate typical chemical shift ranges.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, with carbons attached to electronegative atoms like nitrogen and fluorine appearing at distinct frequencies. ias.ac.in For pyrazolo[1,5-a]pyrimidine derivatives, all carbon resonances can be unambiguously assigned using a combination of 1D and 2D NMR experiments. researchgate.net
In 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, the carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF), resulting in a doublet in the ¹³C spectrum. This feature is a definitive indicator of the fluorine's position. fluorine1.ru The carbon attached to the amino group (C-3) will also have a characteristic chemical shift. The remaining carbon atoms of the bicyclic system can be assigned based on their chemical shifts and through-bond correlations observed in 2D NMR spectra. lookchem.comnih.gov
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Related Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Derivatives.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | Solvent | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 146.4 | 96.9 | 151.7 | - | 149.3 | 107.7 | 140.7 | CDCl₃ | researchgate.net |
| 5-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile | 146.6 | 83.8 | 140.1 | 114.2 | 125.0 | 128.6 | 113.6 | CDCl₃ | doi.org |
Note: The table presents data for related structures to provide context for expected ¹³C chemical shifts. Specific data for the target compound is not available.
¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 83% of the sensitivity of the proton nucleus, resulting in sharp signals and a wide range of chemical shifts that are extremely responsive to the local electronic environment. nih.gov This makes ¹⁹F NMR an excellent tool for confirming the presence and position of fluorine atoms within a molecule. fluorine1.ru
For 4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-4 position. The precise chemical shift of this signal provides information about the electronic nature of the pyridine ring and the influence of the adjacent pyrazole ring and amino group. db-thueringen.de Furthermore, this fluorine signal would be split into a multiplet due to coupling with nearby protons (e.g., H-5), providing further structural confirmation. The analysis of these coupling constants helps to solidify the assignment of the fluorine's location. huji.ac.il In various fluorinated pyridines, the chemical shift of fluorine is highly dependent on its position relative to the nitrogen atom and other substituents. fluorine1.ruspectrabase.com
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the 4-Fluoropyrazolo[1,5-a]pyridin-3-amine spectrum to its corresponding carbon atom in the skeleton. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). researchgate.net For the target molecule, HMBC would be invaluable for establishing the connectivity across the entire bicyclic ring system. For instance, correlations between the proton at C-2 and carbons C-3 and C-3a, or between the proton at C-7 and carbons C-5 and C-3a, would confirm the pyrazolo[1,5-a]pyridine core structure. lookchem.comresearchgate.net
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other. In this case, it would reveal the coupling network between the protons on the pyridine ring (H-5, H-6, and H-7), helping to assign their specific positions. lookchem.commdpi.com
The combined application of these 2D techniques allows for a comprehensive structural elucidation, leaving no ambiguity in the final assigned structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with very high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com
For 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, which has the molecular formula C₇H₆FN₅, HRMS would be used to confirm this composition. The analysis is typically performed using electrospray ionization (ESI), which generates a protonated molecular ion [M+H]⁺.
Table 3: Calculated Molecular Mass for 4-Fluoropyrazolo[1,5-a]pyridin-3-amine.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₇H₆FN₅ | 179.0607 |
The experimentally measured m/z value from an HRMS instrument would be compared to the calculated exact mass. doi.org A match within a very small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. nih.gov This technique is routinely used to confirm the structures of novel N-heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. tsijournals.com For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural features.
The primary amine (-NH₂) group would be identified by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. tsijournals.comresearchgate.net An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹. tsijournals.comresearchgate.net
The aromatic pyrazolo[1,5-a]pyridine core would give rise to several bands. C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings are expected in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net The C-F bond, a key feature of the molecule, would show a strong stretching absorption, typically in the 1000-1300 cm⁻¹ range, although its exact position can vary based on the aromatic system.
Table 4: Expected IR Absorption Bands for 4-Fluoropyrazolo[1,5-a]pyridin-3-amine.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | tsijournals.comresearchgate.net |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1600 - 1650 | tsijournals.comresearchgate.net |
| Aromatic Rings | C-H Stretch | > 3000 | researchgate.net |
| Aromatic Rings | C=C and C=N Stretch | 1450 - 1620 | researchgate.netchemicalbook.comchemicalbook.com |
| Aryl-Fluoride | C-F Stretch | 1000 - 1300 | - |
Note: The presence of the HCl salt would lead to the formation of an ammonium (B1175870) ion (-NH₃⁺), which would exhibit broad N-H stretching absorptions in the 2200-3000 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.
For the pyrazolo[1,5-a]pyridine core, the electronic transitions are primarily of the π → π* type, arising from the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the heterocyclic ring.
In the case of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, the presence of both a fluorine atom and an amino group is expected to significantly influence its electronic absorption spectrum compared to the unsubstituted pyrazolo[1,5-a]pyridine. The amino group (-NH2) at the 3-position is a strong electron-donating group (auxochrome) and is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. This effect is a result of the n → π* transition.
The fluorine atom at the 4-position, being highly electronegative, will exert an inductive electron-withdrawing effect (-I), which could lead to a hypsochromic shift (shift to shorter wavelengths). However, fluorine also possesses lone pairs of electrons and can participate in resonance (+M effect), which would contribute to a bathochromic shift. The net effect on the absorption spectrum will depend on the interplay of these electronic effects.
Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown that the introduction of different substituents allows for the tuning of their photophysical properties. nih.gov For instance, electron-donating groups generally enhance both absorption and emission, which is a relevant principle for understanding the behavior of the amino group in the title compound. nih.gov Research on other heterocyclic systems, such as substituted pyridines, has also detailed how various substituents can modulate the energy of electronic transitions. researchgate.net
A study on novel pyrazolo[1,5-a]pyridine fluorophores demonstrated that these derivatives can exhibit high fluorescence quantum yields. rsc.org The electronic transitions in these systems can be influenced by factors such as pH, which can alter the protonation state of the molecule and thus its electronic structure. rsc.org
A representative, though not identical, example from the literature on a pyrazolo[1,5-a]pyridine derivative used as a fluorescent probe illustrates the typical absorption and emission maxima observed for this class of compounds.
Table 1: Representative Photophysical Data for a Pyrazolo[1,5-a]pyridine Derivative Data is for a representative pyrazolo[1,5-a]pyridine carboxylic acid derivative and not the specific title compound.
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | 380 nm | rsc.org |
| Emission Maximum (λem) | 445 nm | rsc.org |
It is important to note that the hydrochloride salt form of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine will likely exhibit different spectroscopic properties in solution compared to the free base, due to the protonation of the amino group or one of the nitrogen atoms in the heterocyclic rings. This protonation would significantly alter the electronic distribution and, consequently, the energy of the electronic transitions.
X-ray Crystallography for Absolute Stereochemistry and Conformation
For this compound, a single crystal X-ray diffraction study would reveal the absolute stereochemistry and the preferred conformation of the molecule in the solid state. The pyrazolo[1,5-a]pyridine ring system is expected to be largely planar. encyclopedia.pub The analysis would precisely locate the positions of the fluorine atom and the amino group on this scaffold.
The crystal structure would also elucidate the role of the hydrochloride salt in the crystal packing. It is anticipated that the chloride ion will be involved in hydrogen bonding interactions with the protonated amine group (-NH3+) and potentially with other hydrogen bond donors in the molecule or neighboring molecules. Such interactions are crucial in stabilizing the crystal lattice.
While a crystal structure for the specific title compound is not publicly available, data from related pyrazolo[1,5-a]pyrimidine and other pyrazole derivatives can provide insights into the expected structural features. For instance, X-ray diffraction studies on various pyrazolo[1,5-a]pyrimidine derivatives have detailed their crystal packing, which is often governed by intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net
A study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine, which shares the fluorophenyl and amino-pyrazole substructures, provides some relevant crystallographic data that can be used for comparative purposes. tandfonline.com
Table 2: Representative Crystallographic Data for a Related Fluoro-Substituted Pyrazole Derivative Data is for 5-(4-fluorophenyl)-1H-pyrazol-3-amine and not the specific title compound.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | tandfonline.com |
The analysis of the crystal structure of derivatives is a common practice to understand structure-activity relationships, as the solid-state conformation can provide clues about the molecule's shape and how it might interact with biological targets. nih.gov
Computational and Theoretical Investigations of 4 Fluoropyrazolo 1,5 a Pyridin 3 Amine Systems
Quantum Chemical Methodologies for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to exploring the electronic nature of molecules. These calculations can elucidate electron distribution, orbital energies, and potential sites of reaction, providing a detailed picture of molecular reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net In the study of heterocyclic systems like pyrazolo[1,5-a]pyrimidines, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are standard for obtaining reliable geometric and electronic data. nih.govnih.gov These calculations form the foundation for more advanced analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. nih.gov For the 4-Fluoropyrazolo[1,5-a]pyridin-3-amine system, DFT would be used to model the ground state geometry, accounting for the influence of the fluorine and amine substituents on the fused ring structure.
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller energy gap suggests that a molecule is more polarizable and reactive. In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, FMO analysis has shown that substitutions on the heterocyclic core can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net For 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the amine group would have opposing effects on the electron density of the aromatic system, influencing the energies of the frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic System Note: This table presents example data for a representative compound studied with DFT to illustrate typical values.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.2 | Electron Donor (Nucleophilic) |
| LUMO | -1.8 | Electron Acceptor (Electrophilic) |
| Energy Gap (ΔE) | 4.4 | Indicator of Chemical Reactivity |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. researchgate.net Typically, red or yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net
For 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, an MEP map would likely show negative potential concentrated around the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings, as well as the exocyclic amine group, highlighting these as primary sites for protonation or interaction with electrophiles. uni-muenchen.de Conversely, regions near the hydrogen atoms and the electron-withdrawing fluorine atom might exhibit a more positive potential. This analysis is crucial for understanding intermolecular interactions and predicting reaction pathways. nih.gov
Derived from the energies of the frontier orbitals (HOMO and LUMO), global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic change.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. nih.gov Analysis of these descriptors for related nitrogen heterocycles has helped in understanding their reactivity profiles. nih.gov
Table 2: Calculation of Global Reactivity Descriptors Based on Koopmans' theorem approximations.
| Descriptor | Formula |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electrophilicity Index (ω) | χ² / (2η) |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides insights into electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of molecules over time.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The pyrazolo[1,5-a]pyrimidine scaffold is known to be a rigid and planar system, but substituents can introduce conformational flexibility. nih.gov For 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, conformational analysis would focus on the orientation of the exocyclic amine group relative to the fused ring system.
By calculating the energy of the molecule as a function of specific dihedral angles, an energy landscape can be generated. This landscape identifies the lowest energy conformers, which are the most likely to be populated at equilibrium. Identifying the most stable conformer is a critical first step for many other computational techniques, including molecular docking, which seeks to predict the binding orientation of a molecule to a target protein. nih.govnih.gov
Molecular Docking Simulations for Ligand-Macromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For pyrazolo[1,5-a]pyridine (B1195680) systems, which are analogues of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, docking studies have been instrumental in elucidating their binding modes with various protein targets. These studies are critical for understanding the structural basis of their biological activity and for the rational design of more potent and selective inhibitors.
Research on related pyrazolo[1,5-a]pyrimidine derivatives has identified several protein kinases as key targets. nih.govnih.gov These enzymes, such as Cyclin-Dependent Kinases (CDKs), play a crucial role in cell cycle regulation, and their inhibition is a promising strategy in cancer therapy. researchgate.netrsc.org Docking studies of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives into the ATP-binding site of CDK2 have revealed key interactions necessary for inhibitory activity. nih.govresearchgate.net For instance, the pyrazole nitrogen often acts as a hydrogen bond donor, while the pyridine or pyrimidine (B1678525) ring can engage in π-π stacking interactions with aromatic residues in the active site. nih.govscirp.org
One study on pyrazolo[1,5-a]pyridine analogues identified them as selective inhibitors of Phosphodiesterase 4 (PDE4), a target for anti-inflammatory and bronchodilator agents. nih.govscirp.org Molecular docking of these compounds into the active site of PDE4B revealed crucial hydrogen bond interactions with residues such as Gln443, Asp392, and Asn395. nih.govscirp.org Furthermore, π-π stacking interactions with aromatic residues like Phe414 and His234 were also observed to be important for binding affinity. nih.govscirp.org
The following interactive table summarizes the findings from molecular docking studies on compounds structurally related to 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, highlighting the protein targets and key interacting residues.
| Protein Target | Compound Class | Key Interacting Residues | Type of Interaction | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[1,5-a]pyrimidin-2-amine derivatives | Leu83 | Hydrogen Bonding | nih.govresearchgate.net |
| Phosphodiesterase 4B (PDE4B) | Pyrazolo[1,5-a]pyridine analogues | Gln443, Asp392, Asn395, Phe414, His234 | Hydrogen Bonding, π-π Stacking | nih.govscirp.org |
| c-Met Kinase | 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives | - | - | nih.gov |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives | - | - | nih.gov |
These simulations provide a foundational understanding of how the 4-Fluoropyrazolo[1,5-a]pyridin-3-amine scaffold might interact with various biological macromolecules, guiding further optimization of its structure to enhance potency and selectivity.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to screen virtual libraries for new compounds with similar features or to guide the design of novel molecules.
The pyrazolopyridine core is recognized as a promising pharmacophore in drug design due to the synergistic effects of the fused pyrazole and pyridine rings. news-medical.net This scaffold has been utilized in the design of compounds for a wide range of diseases. news-medical.net
A specific pharmacophore model was developed for a series of pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues that act as selective PDE4 inhibitors. nih.govscirp.org This study, based on 52 molecules, generated a five-point pharmacophore hypothesis, designated AHHRR.3, which was characterized by one hydrogen bond acceptor (A), two hydrophobic groups (H), and two aromatic rings (R). nih.govscirp.org The model demonstrated high predictive power with a survival score of 2.944 and a regression coefficient (R²) of 0.9545. nih.govscirp.org This indicates that these five features are crucial for the PDE4 inhibitory activity of this class of compounds. The aromatic rings (R15 and R16 in the model) were found to engage in π-π stacking with key residues in the PDE4 active site. nih.gov
The development of such models is essential for ligand-based design, allowing for the rational modification of the 4-Fluoropyrazolo[1,5-a]pyridin-3-amine structure to better fit the identified pharmacophoric features, thereby potentially increasing its biological activity.
In Silico Predictions for Chemical Transformation Pathways
Understanding the metabolic fate of a potential drug candidate is a critical aspect of the drug discovery process. In silico tools for predicting chemical transformations can provide early insights into potential metabolites, helping to identify those that might be active, reactive, or toxic. news-medical.net These predictions can also help to fill data gaps in risk assessment and guide experimental metabolism studies. nih.gov
For xenobiotic substances like 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, a variety of in silico tools can be employed to predict their metabolic pathways. Software such as BioTransformer, Meteor, and QSAR Toolbox are used to simulate both Phase I (functionalization) and Phase II (conjugation) metabolic reactions. nih.gov
Phase I Metabolism Predictions: Phase I reactions typically involve oxidation, reduction, and hydrolysis. For the 4-Fluoropyrazolo[1,5-a]pyridin-3-amine structure, in silico models would likely predict several potential sites of metabolism by cytochrome P450 (CYP) enzymes. news-medical.net
Aromatic Hydroxylation: The pyrazolopyridine ring system and any attached aromatic groups are potential sites for hydroxylation.
N-dealkylation/Oxidation: The amino group could be subject to oxidation.
Oxidative Deamination: The primary amine could be converted to a ketone.
Phase II Metabolism Predictions: Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
Glucuronidation: The hydroxylated metabolites formed in Phase I or the primary amine could be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. news-medical.net
Sulfation: Sulfotransferase (SULT) enzymes could catalyze the transfer of a sulfonate group to hydroxylated metabolites. news-medical.net
By combining these predictions, a comprehensive metabolic pathway can be proposed. For example, a predicted human metabolism network for a given compound can be generated, highlighting the most likely metabolites. news-medical.net This computational approach allows for the early identification of potential metabolic liabilities and aids in the design of compounds with improved metabolic stability.
Structure Activity Relationship Sar Studies for Fluorinated Pyrazolo 1,5 a Pyridin 3 Amine Derivatives
Fundamental Principles and Methodologies of SAR Investigations
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The fundamental principle is that the activity of a molecule is directly related to its chemical structure, including its elemental composition, stereochemistry, and electronic properties. By systematically modifying the structure of a lead compound, researchers can identify the key chemical features, known as pharmacophores, that are responsible for its interaction with a biological target, such as an enzyme or receptor. researchgate.net
Methodologies in SAR investigations are diverse. A primary approach involves the synthesis of a series of analogues where specific parts of the molecule are altered. This includes modifying functional groups, changing the size or shape of the molecular scaffold, and altering the position of substituents. nih.gov For instance, in the study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a common strategy is the condensation of 5-aminopyrazoles with various β-dicarbonyl compounds, which allows for the introduction of different substituents on the pyrimidine (B1678525) ring to fine-tune electronic and steric properties. nih.gov
The biological activity of these synthesized analogues is then evaluated through in vitro or in vivo assays. The resulting data, which might include metrics like the half-maximal inhibitory concentration (IC₅₀), are analyzed to establish a relationship between structural changes and their effect on activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are also integral to modern SAR studies. researchgate.netresearchgate.net These techniques help to rationalize observed SAR trends and predict the activity of novel compounds, thereby guiding the design of more potent and selective molecules. researchgate.net
Positional and Substituent Effects on Molecular Interactions
The biological activity of pyrazolo[1,5-a]pyridine (B1195680) derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Systematic exploration of these effects is crucial for optimizing molecular interactions with target proteins.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, yet it is small in size (similar to a hydrogen atom), which allows it to replace hydrogen without causing significant steric hindrance. nih.gov In the context of pyrazolo[1,5-a]pyridine derivatives, placing a fluorine atom at the C-4 position can have profound effects on binding affinity and selectivity.
Table 1: Effect of Fluorine Substitution on Inhibitory Activity This table is illustrative, based on general findings in related compound series.
| Compound | Substituent at C-4 | Target | IC₅₀ (µM) | Cytotoxicity |
|---|---|---|---|---|
| 6b | -OCH₃ | IL-6 | >100 | High |
| 6c | -F | NO | 0.37 | Low |
| 7a | -F | NO | 0.37 | Low |
Data derived from studies on substituted pyrimidines and researchgate.netnih.govarkat-usa.orgtriazolo[1,5-a]pyrimidines. mdpi.com
The 3-amino group on the pyrazolo[1,5-a]pyridine scaffold is a critical functional group that often serves as a key interaction point or a handle for further chemical modification. As a hydrogen bond donor, the primary amine can form crucial interactions with acceptor groups in the active site of a target protein, anchoring the molecule in a productive binding mode.
Furthermore, this amino group is an excellent synthetic handle for creating a library of derivatives, most notably carboxamides. nih.gov The conversion of the 3-amino group to a 3-carboxamide has been shown to significantly enhance inhibitory activity in several kinase inhibitor series. nih.gov This modification allows for the introduction of a wide variety of substituents, enabling the exploration of different regions of the binding pocket. For example, attaching different aryl or heterocyclic groups via the amide linker can lead to additional hydrophobic or polar interactions, thereby increasing potency and selectivity. arkat-usa.org SAR studies on TrkA inhibitors revealed that the carboxamide moiety at the third position was a key factor in enhancing inhibitory activity. nih.gov Similarly, the presence of an amino group at the second position and a carboxamide at the third position was found to significantly boost Trk inhibition. nih.gov
Table 2: Impact of 3-Amino Derivatization on TrkA Kinase Inhibition
| Compound | Modification at Position 3 | TrkA IC₅₀ (nM) |
|---|---|---|
| 10 | Carboxamide-linked | 0.2 |
| 11 | Carboxamide-linked | 0.4 |
| Analogue | Amine (unmodified) | >100 |
Data derived from studies on pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Stereochemistry and regiochemistry are fundamental aspects of SAR that dictate the precise three-dimensional arrangement of a molecule and its functional groups, which is critical for molecular recognition by a biological target.
Stereochemistry refers to the 3D arrangement of atoms. In drug design, it is common for only one enantiomer (non-superimposable mirror image) of a chiral molecule to be biologically active, as it fits into the chiral binding site of the target protein, while the other enantiomer may be inactive or even have undesirable effects. nih.gov Studies on related peroxide compounds have demonstrated that after separating enantiomers, the majority of the biological activity was associated with only one of the diastereomers. nih.gov
Regiochemistry pertains to the specific position of functional groups on the molecular scaffold. The synthesis of pyrazolo[1,5-a]pyridine derivatives often requires careful control to achieve the desired regioselective formation of products. nih.gov For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with unsymmetrical dicarbonyl compounds can lead to different regioisomers, and the choice of reactants and conditions is crucial for controlling the reaction's pathway. nih.gov The placement of substituents has a dramatic effect on activity. For instance, in a series of KDR kinase inhibitors, placing a 3-thienyl group at the C-6 position and a 4-methoxyphenyl (B3050149) group at the C-3 position was found to be optimal for potency. nih.gov The planarity of the core pyrazolo[1,5-a]pyrimidine nucleus is another important feature, as it can be constrained or altered by bulky substituents, affecting how the molecule fits into a planar binding site. arkat-usa.org
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key binding interactions of a known active compound.
Scaffold hopping involves replacing the central core structure (scaffold) of a molecule with a structurally different one, while maintaining the original three-dimensional orientation of the essential functional groups. This approach can lead to compounds with entirely new intellectual property, improved pharmacokinetic profiles, or different side-effect profiles. A notable example is the development of pyrazolo[1,5-a]pyrimidines as TTK inhibitors, which originated from a scaffold hopping exercise starting with imidazo[1,2-a]pyrazines. nih.gov
Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. This is often done to improve potency, selectivity, or metabolic stability. A classic example relevant to this class of compounds is the replacement of a 5-(1H-pyrrol-1-yl)pyrazole scaffold with the fused pyrazolo[1,5-a]pyrimidine heterocycle. arkat-usa.orgresearcher.life This change was intended to introduce planarity and reduce conformational freedom, thereby altering the molecule's three-dimensional structure and potential interactions. arkat-usa.org The pyrazolo[1,5-a]pyrimidine nucleus itself is considered a bioisostere of the purine (B94841) ring system found in nucleotides, which explains its frequent success as a kinase inhibitor scaffold. semanticscholar.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net By correlating physicochemical properties (descriptors) of molecules with their known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.netsemanticscholar.org
For pyrazolo[1,5-a]pyrimidine derivatives and related heterocycles, various QSAR studies have been performed to understand the structural requirements for their activity as inhibitors of targets like Checkpoint kinase 1 (Chk1) and Pim-1/2 kinase. researchgate.netresearchgate.net These studies employ a range of statistical methods, from linear techniques like Multiple Linear Regression (MLR) to more complex, nonlinear methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netsemanticscholar.org
The process involves calculating a wide array of molecular descriptors for each compound in a series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). researchgate.netsemanticscholar.org A statistical model is then built to find the best correlation between a subset of these descriptors and the observed biological activity (e.g., pIC₅₀). The resulting QSAR equation can highlight which properties are most important for activity. For example, a QSAR model might reveal that activity increases with higher lipophilicity and decreases with a larger molecular volume, providing clear guidance for the design of new analogues. The predictive power of these models is validated using a test set of compounds that were not used in the model's creation. researchgate.net
Exploration of Mechanistic Interactions of 4 Fluoropyrazolo 1,5 a Pyridin 3 Amine Scaffolds in Vitro Focus
Investigation of Molecular Target Engagement and Binding Mechanisms
The primary mechanism by which pyrazolo[1,5-a]pyridine (B1195680) and pyrimidine (B1678525) derivatives exert their biological effects is through direct engagement with protein targets, most notably enzymes involved in cell signaling. These compounds frequently act as ATP-competitive inhibitors, fitting into the adenosine (B11128) triphosphate (ATP) binding pocket of protein kinases, thereby blocking their catalytic activity. nih.gov In silico modeling suggests that pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors often adopt a "flying bat" conformation, stabilized within the ATP binding cleft through a combination of hydrogen bonds and hydrophobic interactions. rsc.org
Enzyme Inhibition and Activation Studies (General Enzymatic Systems)
While protein kinases are the most studied targets, derivatives of the parent pyrazole (B372694) scaffold have shown inhibitory activity against other enzyme systems. For instance, certain pyrazole derivatives have been identified as inhibitors of xanthine (B1682287) oxidase. This inhibition is considered a potential mechanism for their anticancer properties, demonstrating that the broader class of pyrazole-containing compounds can engage with various enzymatic systems beyond kinases.
Interactions with Protein Kinases (e.g., CDK, Trk, ATR, IRAK4, CK2)
The most extensively documented activity of the pyrazolo[1,5-a]pyridine and pyrimidine scaffolds is the potent inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Cyclin-Dependent Kinases (CDKs): Numerous pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDKs, which are central to cell cycle regulation. nih.gov Specific compounds have demonstrated low nanomolar to micromolar inhibition of CDK1, CDK2, and CDK9. elifesciences.org For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which feature a pyrazole-pyrimidine core, were found to be potent CDK2 inhibitors, with compound 15 showing a Ki of 0.005 µM. elifesciences.org
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature in several approved and clinical-stage Trk inhibitors. nih.gov These receptor tyrosine kinases (TrkA, TrkB, TrkC) are targets in cancers with NTRK gene fusions. Derivatives have shown excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM. mdpi.com Structure-activity relationship (SAR) studies reveal that the scaffold's ability to form a hinge interaction with the Met592 residue in the kinase domain is crucial for binding affinity. nih.govmdpi.com Furthermore, the incorporation of fluorine atoms, such as in the target compound 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, can enhance interactions with key residues like Asn655. mdpi.com
Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: The 4-aminopyrazolopyrimidine scaffold has been identified as a critical motif for inhibiting ATR, a key kinase in the DNA damage response pathway. integralbiosciences.com From a library of related compounds, derivatives were identified that showed potent biochemical inhibition of ATR, with IC50 values in the low nanomolar range. integralbiosciences.com
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a serine-threonine kinase essential for signaling in the innate immune response. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective IRAK4 inhibitors, representing an attractive therapeutic target for inflammatory diseases. nih.govacs.org
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has also been identified as an effective inhibitor of other kinases, including CK2, which is involved in cell growth and proliferation. nih.govrsc.org
The inhibitory activities of various pyrazolo[1,5-a]pyridine and pyrimidine derivatives against a panel of protein kinases are summarized below.
| Scaffold Type | Compound/Series | Target Kinase | IC | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | IC | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | TrkA | IC | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Compounds 8 & 9 | TrkA | IC | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Compound 28 (macrocycle) | TrkA / TrkB / TrkC | IC | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Compound 15 | CDK2 | K | elifesciences.org |
| Pyrazolo[1,5-a]pyrimidine | Series Lead | IRAK4 | IC | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | CFI-402257 | TTK | K | nih.gov |
| 4-Aminopyrazolo[3,4-d]pyrimidine | PP 3 | EGFR | IC | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., DNA Damage Response)
The inhibition of specific protein kinases by these scaffolds leads directly to the modulation of downstream cellular signaling pathways. A prime example is the consequence of CDK2 inhibition. In ovarian cancer cells, treatment with a pyrazole-pyrimidine CDK2 inhibitor led to a marked reduction in the phosphorylation of the retinoblastoma protein (Rb) at Thr821, a direct substrate of CDK2. elifesciences.org This demonstrates a clear mechanistic link between target engagement and the interruption of a critical cell cycle progression pathway.
Furthermore, by targeting kinases like ATR, these compounds directly engage the DNA Damage Response (DDR) pathway. integralbiosciences.com ATR is a master regulator that is activated by DNA replication stress and damage, initiating a signaling cascade to arrest the cell cycle and promote repair. Inhibition of ATR by pyrazolopyrimidine derivatives can sensitize cancer cells to DNA-damaging agents.
General Receptor Binding Affinity Studies
The vast majority of research on the pyrazolo[1,5-a]pyridine and pyrimidine scaffolds has focused on their interaction with intracellular enzymes, particularly protein kinases. However, some of these targets are receptor tyrosine kinases, such as the Trk family, which have an extracellular ligand-binding domain and an intracellular kinase domain. nih.gov The inhibitory action of the pyrazolo[1,5-a]pyrimidine derivatives occurs at the intracellular ATP-binding site of the kinase domain. mdpi.com
Additionally, studies have identified that pyrazolo[1,5-a]pyrimidine-based compounds can act as antagonists for other receptor types, including the Transient Receptor Potential Canonical 6 (TRPC6) channels and the Aryl Hydrocarbon Receptor (AHR). rsc.org For instance, compound 14a was identified as an inhibitor of TRPC6 channels with an IC50 of approximately 1 µM. Another derivative, compound 7 , was found to be an AHR antagonist with an IC50 of 650 nM. rsc.org
Cell-Based Assays for Mechanistic Pathway Elucidation
To confirm that the molecular interactions observed in enzymatic assays translate into functional cellular outcomes, a variety of cell-based assays are employed. These assays are crucial for elucidating the mechanistic pathways affected by the compounds.
Assays for Modulators of Specific Cellular Processes
Cell-based assays provide critical evidence of a compound's mechanism of action within a biological context. For CDK inhibitors with a pyrazole-pyrimidine core, flow cytometry analysis has been used to demonstrate their effect on the cell cycle. Treatment of cancer cells with these inhibitors leads to a significant accumulation of cells in the S and G2/M phases, consistent with the blockade of CDK2 activity. elifesciences.org Subsequently, these compounds were shown to induce apoptosis, confirming that the cell cycle arrest ultimately leads to programmed cell death. elifesciences.org Similarly, cell-based assays measuring the autophosphorylation of a target kinase within the cell can confirm intracellular target engagement and inhibition. nih.gov
Evaluation of Efflux Pump Modulation
Research into the direct modulatory effects of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl on specific microbial efflux pumps is an emerging area of investigation. While comprehensive data on this particular compound is limited, studies on structurally related pyrazolo-pyridine and pyrazolo-pyrimidine scaffolds provide a basis for understanding potential mechanisms. Efflux pumps are a significant cause of multidrug resistance (MDR) in bacteria, actively transporting antibiotics out of the cell. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics.
Compounds with a pyrazolo-scaffold have been investigated for their ability to inhibit efflux pumps such as NorA in Staphylococcus aureus. For instance, derivatives of pyrazolo[4,3‐c]benzothiazine 5,5‐dioxide have demonstrated the ability to synergize with antibiotics like ciprofloxacin, suggesting an inhibition of efflux activity. The mechanism of these inhibitors often involves disrupting the energy source of the pump or inducing conformational changes that prevent substrate binding and transport.
The evaluation of potential EPIs typically involves in vitro assays such as measuring the accumulation of a fluorescent substrate, like ethidium (B1194527) bromide (EtBr), within bacterial cells. An effective EPI would block the efflux of EtBr, leading to increased intracellular fluorescence. The data below illustrates hypothetical results from such an assay, comparing the activity of a theoretical pyrazolo-pyridine compound to a known inhibitor.
| Compound | Target Organism | Efflux Pump Target | Assay Type | Fold Change in Substrate Accumulation (vs. Control) |
|---|---|---|---|---|
| Theoretical Pyrazolo-Pyridine Analog | S. aureus (NorA overexpressing) | NorA | Ethidium Bromide Accumulation | 8 |
| Reserpine (Known EPI) | S. aureus (NorA overexpressing) | NorA/Bmr | Ethidium Bromide Accumulation | 10 |
| Ciprofloxacin (Substrate only) | S. aureus (NorA overexpressing) | N/A | Ethidium Bromide Accumulation | 1 |
Studies on Protein-Protein Interactions
The pyrazolo[1,5-a]pyridine scaffold is recognized as a valuable framework in medicinal chemistry for targeting various protein interactions. While specific studies focusing on this compound are not widely available, related pyrazolo-fused heterocycles have been shown to inhibit critical protein-protein interactions (PPIs) in pathogens.
One notable example involves the inhibition of the PEX14-PEX5 PPI in Trypanosoma parasites by pyrazolo[4,3-c]pyridines. This interaction is essential for the import of proteins into glycosomes, which are organelles vital for the parasite's metabolism. Inhibition of this PPI leads to the mislocalization of glycosomal enzymes and ultimately, parasite death. The development of these inhibitors was guided by structure-based computational screening and confirmed through X-ray crystallography and NMR binding data.
The research on pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides as inhibitors of kinases like Bruton's tyrosine kinase (BTK) and serine/threonine-protein kinase AKT further highlights the potential of pyrazolo-scaffolds to interact with specific protein binding sites. These studies utilize molecular docking simulations to predict binding modes and key interactions with amino acid residues within the protein's active site.
The following table presents hypothetical binding affinity data for a pyrazolo-pyridine compound targeting a generic kinase, illustrating the type of data generated in such studies.
| Compound | Protein Target | Assay Type | Binding Affinity (Kd) in µM |
|---|---|---|---|
| Theoretical Pyrazolo-Pyridine PPI Inhibitor | Kinase A | Isothermal Titration Calorimetry | 0.5 |
| Staurosporine (Broad-spectrum kinase inhibitor) | Kinase A | Isothermal Titration Calorimetry | 0.02 |
| Inactive Analog | Kinase A | Isothermal Titration Calorimetry | > 100 |
Mechanistic Studies on Interactions with Microorganisms (e.g., antimicrobial target identification)
The antimicrobial activity of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds has been documented against a range of microorganisms, including bacteria and fungi. The mechanism of action for these compounds can be diverse and is an active area of research.
For many pyrazolo-based compounds, the antimicrobial effect is linked to the inhibition of essential cellular processes. For example, some derivatives have been shown to interfere with DNA synthesis or cell division. The identification of the specific molecular target is often achieved through a combination of genetic and biochemical approaches. This can include screening for resistant mutants and sequencing their genomes to identify the gene responsible for resistance, which often encodes the drug's target.
In other cases, the antimicrobial activity may result from the inhibition of key metabolic enzymes. For instance, some pyrazole derivatives have been found to inhibit enzymes involved in folic acid biosynthesis, a pathway essential for the synthesis of nucleic acids and amino acids in many bacteria.
The table below summarizes the antimicrobial activity of several synthesized pyrazolo[1,5-a]pyrimidine derivatives against various microorganisms, as reported in a study by Al-Abdullah et al. This data provides insight into the potential spectrum of activity for related scaffolds.
| Compound Derivative | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-A | 12.5 | 25 | 50 | 25 |
| Pyrazolo[1,5-a]pyrimidine-B | 6.25 | 12.5 | 25 | 12.5 |
| Pyrazolo[1,5-a]pyrimidine-C | 25 | 50 | >100 | 50 |
| Ampicillin (Control) | 0.24 | 0.24 | N/A | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 0.5 |
MIC: Minimum Inhibitory Concentration
Future Directions and Emerging Research Paradigms for 4 Fluoropyrazolo 1,5 a Pyridin 3 Amine Research
Development of Sustainable and Efficient Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives is evolving from traditional, often harsh, multi-step procedures to more environmentally benign and efficient strategies. Future efforts for synthesizing 4-Fluoropyrazolo[1,5-a]pyridin-3-amine and its analogs will likely focus on green chemistry principles to minimize environmental impact and improve scalability. bme.hu
Key emerging synthetic strategies include:
One-Pot Reactions: Methodologies that combine multiple reaction steps (e.g., azo-coupling, deacylation, and cyclization) into a single procedure are being developed to improve efficiency and reduce waste. nih.govresearchgate.net
Ultrasonic and Microwave Irradiation: The use of non-conventional energy sources like ultrasound and microwaves can accelerate reaction times, increase yields, and often allow for solvent-free conditions. acs.orgnih.gov
Green Catalysts and Reagents: A significant trend is the move towards using less toxic and more sustainable reagents, such as employing molecular oxygen as a green oxidant in cross-dehydrogenative coupling reactions. acs.org Catalyst-free cycloaddition reactions are also a promising eco-friendly alternative. acs.org
Solvent-Free Synthesis: Performing reactions without a solvent or in green solvents like aqueous ethanol (B145695) significantly reduces volatile organic compound emissions. bme.huresearchgate.net
| Methodology | Key Features | Potential Advantages for 4-Fluoropyrazolo[1,5-a]pyridin-3-amine Synthesis | Reference |
|---|---|---|---|
| Ultrasonic Irradiation | Uses high-frequency sound waves to induce cavitation, accelerating reactions. | Reduced reaction times, improved yields, energy efficiency. | bme.huacs.org |
| Cross-Dehydrogenative Coupling | Forms C-C or C-N bonds using a green oxidant like O2. | Avoids pre-functionalization of starting materials, atom economy. | acs.org |
| One-Pot Cyclization | Combines multiple synthetic steps without isolating intermediates. | Increased operational simplicity, reduced solvent waste and purification steps. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. | Drastic reduction in reaction time, often leads to cleaner reactions with higher yields. | nih.gov |
Advanced Computational Design for Rational Molecular Engineering
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For 4-Fluoropyrazolo[1,5-a]pyridin-3-amine, these techniques can guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Future computational approaches will likely involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to understand the electronic structure, reactivity, and photophysical properties of the molecule and its derivatives. nih.gov This is crucial for predicting how modifications to the scaffold will influence its interactions with biological targets.
Molecular Docking: Docking simulations can predict the binding modes of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine within the active sites of various target proteins, such as kinases or enzymes. acs.orgekb.eg This helps in understanding structure-activity relationships (SAR) and in designing new analogs with improved binding affinity.
Isosteric Replacement Software: Programs like BROOD can generate ideas for replacing parts of the molecule with bioisosteres to optimize properties. rsc.org For instance, the amine or pyridine (B92270) core could be computationally modified to explore new interaction profiles while maintaining key binding features.
ADME Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, helping to identify candidates with favorable drug-like characteristics early in the design phase. ekb.eg
| Computational Tool/Method | Application in Molecular Engineering | Relevance to 4-Fluoropyrazolo[1,5-a]pyridin-3-amine Research | |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity and orientation in a target's active site. | Identify potential biological targets and guide SAR studies. | acs.orgekb.eg |
| DFT/TD-DFT | Analyzing electronic structure, molecular orbitals, and spectroscopic properties. | Understand the impact of the fluorine atom on electronic properties and reactivity. | nih.gov |
| Isostere Generating Software | Proposing structural modifications to improve potency and physicochemical properties. | Systematically explore chemical space around the core scaffold. | rsc.org |
| ADME/Tox Modeling | In silico prediction of pharmacokinetic and toxicity profiles. | Prioritize the synthesis of derivatives with higher potential for clinical success. | ekb.eg |
Unraveling Novel Mechanistic Interaction Profiles for Unexplored Targets
The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine scaffolds are known to interact with a wide range of biological targets, demonstrating their versatility. nih.govmdpi.com A key future direction for 4-Fluoropyrazolo[1,5-a]pyridin-3-amine is to move beyond known targets and identify novel mechanisms of action and unexplored protein interactions.
Emerging research paradigms in this area include:
Target Deconvolution: For compounds that show interesting phenotypic effects in cell-based assays, advanced chemical proteomics and genetic screening techniques can be employed to identify the specific protein target(s) responsible for the observed activity.
Kinase Profiling: Given that the parent scaffold is a potent inhibitor of various protein kinases (e.g., PI3K, EGFR, B-Raf), comprehensive kinase profiling of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine against a broad panel of kinases could reveal novel and highly selective inhibitory activities. nih.govrsc.orgmdpi.com
Exploration of Allosteric Inhibition: Many current inhibitors are ATP-competitive, which can sometimes lead to off-target effects. nih.gov A future avenue is to design derivatives of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine that act as allosteric modulators, offering potentially higher selectivity and novel mechanisms of action.
Scaffold Hopping: The pyrazolo[1,5-a]pyridine core can be used as a starting point for "scaffold hopping" to design novel molecules with similar 3D conformations but different core structures, potentially leading to agents against new target classes, such as those for infectious diseases like tuberculosis. nih.gov
Integration of Advanced Analytical Techniques for Comprehensive Understanding
A complete understanding of the behavior of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine requires a suite of advanced analytical techniques to elucidate its structure, purity, and interactions with biological systems.
Future research will depend on the integrated use of:
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS are essential for unambiguous confirmation of molecular formulas and for identifying metabolites or degradation products in complex biological matrices. doi.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are standard for structural confirmation, the presence of fluorine makes 19F-NMR a particularly powerful tool. doi.orgchemicalbook.com 19F-NMR can be used to monitor the fate of the molecule during photolysis or metabolic studies, providing a complete fluorine mass balance and helping to identify novel fluorinated byproducts. nih.govnih.gov
X-ray Crystallography: Obtaining a single-crystal X-ray structure provides definitive proof of the molecule's three-dimensional architecture and intermolecular interactions in the solid state. rsc.org This information is invaluable for validating computational models and understanding structure-property relationships.
Advanced Chromatography: The coupling of high-pressure liquid chromatography (HPLC) with advanced detectors (such as mass spectrometry) is crucial for purity assessment, pharmacokinetic studies, and separating complex mixtures of metabolites. nih.gov
| Analytical Technique | Information Provided | Specific Importance for 4-Fluoropyrazolo[1,5-a]pyridin-3-amine |
|---|---|---|
| 19F-NMR | Directly probes the fluorine atom's chemical environment. | Crucial for tracking the parent molecule and any fluorinated metabolites or degradation products. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition. | Confirms identity and helps elucidate the structure of unknown metabolites. doi.orgrsc.org |
| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a crystal. | Provides foundational data for accurate molecular modeling and docking studies. rsc.org |
| HPLC-MS | Separates components of a mixture and provides mass data for each. | Essential for pharmacokinetic analysis, purity determination, and metabolite profiling. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
